3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
Description
3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a hydroxyl group at position 1 and a 2,6-dichlorobenzyl ether substituent at position 3 of the xanthenone core. Xanthones are renowned for their diverse pharmacological activities, including antioxidant, antitumor, and enzyme inhibitory properties, as highlighted in studies on brominated and hydroxylated analogs .
Properties
Molecular Formula |
C20H12Cl2O4 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H12Cl2O4/c21-14-5-3-6-15(22)13(14)10-25-11-8-16(23)19-18(9-11)26-17-7-2-1-4-12(17)20(19)24/h1-9,23H,10H2 |
InChI Key |
PFYGYUKUDMFNBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=CC=C4Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 2,6-dichlorobenzyl alcohol with a suitable xanthene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution with an amine could result in an amine-functionalized xanthene.
Scientific Research Applications
3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthone family. Its unique structure, characterized by a xanthene core with a dichlorobenzyl ether moiety and a hydroxyl group, suggests significant potential for various biological activities, particularly in medicinal chemistry.
- Molecular Formula : C20H12Cl2O4
- Molecular Weight : 387.2 g/mol
- Structure : The compound features a xanthene scaffold which is known for its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cell proliferation and apoptosis. Research indicates that it may inhibit certain enzymes linked to cancer cell growth, thereby demonstrating potential as an anticancer agent.
Antimicrobial Properties
Studies have shown that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The minimum inhibitory concentration (MIC) values indicate its potency in combating microbial infections.
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated an IC50 value of approximately 15 µg/mL after 72 hours of treatment, suggesting significant anticancer potential .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values as low as 0.24 µg/mL against S. aureus, indicating strong antibacterial activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
